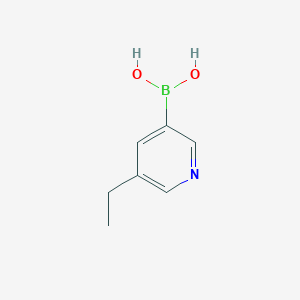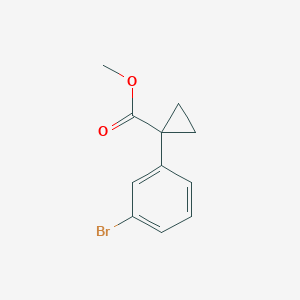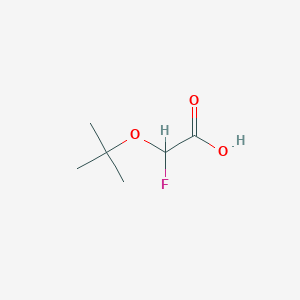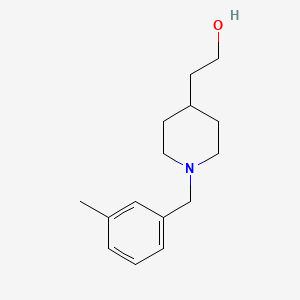
(5-Ethylpyridin-3-yl)boronic acid
概要
説明
“(5-Ethylpyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Synthesis Analysis
Boronic acids are known for their synthetic utility. They were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The molecular structure of boronic acids is unique, with boron having an empty 2 p orbital, allowing it to coordinate heteroatoms such as oxygen and nitrogen . This unique structure allows boronic acids to form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars .
Chemical Reactions Analysis
Boronic acids are very important in various chemical reactions. They are used in Suzuki-Miyaura coupling, aromatic functionalization, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, addition to carbonyl and imine derivatives, and as a template in organic synthesis .
科学的研究の応用
Sensing Applications
(5-Ethylpyridin-3-yl)boronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample .
Biological Labelling
The compound’s ability to form stable complexes with diols also allows it to be used in biological labelling. This application is significant for tracking and observing biological processes in real-time .
Protein Manipulation and Modification
Researchers employ (5-Ethylpyridin-3-yl)boronic acid for protein manipulation and modification. This is particularly useful in studying protein functions and interactions, as well as in the development of new therapeutic strategies .
Separation Technologies
In the field of separation technologies, this boronic acid derivative is used for its selective binding properties. It can help in the purification of biomolecules, especially in the context of glycoproteins and other diol-containing substances .
Development of Therapeutics
The interaction of boronic acids with various biological molecules paves the way for the development of novel therapeutics. This includes their use in drug delivery systems and as potential inhibitors for certain biological pathways .
Electrophoresis of Glycated Molecules
(5-Ethylpyridin-3-yl)boronic acid: is also used in the electrophoresis of glycated molecules. This application is important for the analysis of glycation patterns, which has implications in diabetes research .
Building Materials for Analytical Methods
The compound serves as a building block for microparticles and polymers used in analytical methods. These materials are essential for the controlled release of substances like insulin, which is a critical aspect of diabetes management .
Click Chemistry
Lastly, (5-Ethylpyridin-3-yl)boronic acid is involved in click chemistry reactions. This area of research is growing rapidly, with applications in the synthesis of compounds containing the boronic acid moiety, which are important in pharmaceuticals and organic synthesis .
作用機序
Target of Action
The primary target of (5-Ethylpyridin-3-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling method to form carbon-carbon bonds .
Mode of Action
In the SM coupling reaction, (5-Ethylpyridin-3-yl)boronic acid acts as a nucleophilic organic group . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Following this, transmetalation occurs, where (5-Ethylpyridin-3-yl)boronic acid is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway involving (5-Ethylpyridin-3-yl)boronic acid . This reaction is widely applied in the formation of carbon–carbon bonds, contributing to the synthesis of a variety of organic compounds .
Result of Action
The result of the action of (5-Ethylpyridin-3-yl)boronic acid in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds, expanding the possibilities for chemical synthesis .
Action Environment
The action of (5-Ethylpyridin-3-yl)boronic acid is influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and tolerant to various functional groups . Additionally, (5-Ethylpyridin-3-yl)boronic acid is relatively stable, readily prepared, and generally environmentally benign . These characteristics make it a versatile reagent in the SM coupling reaction .
Safety and Hazards
In terms of safety and hazards, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . If it comes into contact with the eyes, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention .
将来の方向性
特性
IUPAC Name |
(5-ethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-2-6-3-7(8(10)11)5-9-4-6/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBRRDJHPKCUIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732021 | |
| Record name | (5-Ethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001907-70-5 | |
| Record name | B-(5-Ethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Ethylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)



![Ethyl 2-{[(tert-butoxycarbonyl)amino]oxy}acetate](/img/structure/B1467808.png)





![4-[4-(Propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1467816.png)


